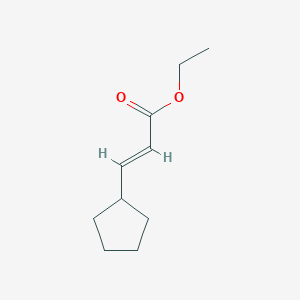

(E)-ethyl 3-cyclopentylacrylate

Description

Properties

CAS No. |

2931-23-9 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

ethyl 3-cyclopentylprop-2-enoate |

InChI |

InChI=1S/C10H16O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h7-9H,2-6H2,1H3 |

InChI Key |

VIBBHFMKHPIDMC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1CCCC1 |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCCC1 |

Canonical SMILES |

CCOC(=O)C=CC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The HWE reaction proceeds via a two-step mechanism:

-

Deprotonation : Sodium ethoxide abstracts the α-hydrogen of triethyl phosphonoacetate, forming a phosphonate-stabilized carbanion.

-

Aldol Condensation : The carbanion attacks the carbonyl carbon of cyclopentanecarboxaldehyde, followed by elimination of a phosphate group to yield the α,β-unsaturated ester.

The reaction’s stereoselectivity arises from the antiperiplanar geometry during the elimination step, favoring the thermodynamically stable (E)-isomer. Computational studies suggest that steric interactions between the cyclopentyl group and the ester moiety further stabilize the (E)-configuration.

Reagents and Conditions

-

Phosphonate reagent : Triethyl phosphonoacetate (1.2 equiv)

-

Aldehyde : Cyclopentanecarboxaldehyde (1.0 equiv)

-

Base : Sodium ethoxide (1.5 equiv)

-

Solvent : Methyltetrahydrofuran (MeTHF)

-

Temperature : -20°C to 20°C (stepwise cooling to -10°C during aldehyde addition)

-

Reaction time : 10–24 hours

Procedure

-

Base Activation : Sodium ethoxide is dissolved in MeTHF under inert atmosphere at -10°C.

-

Phosphonate Addition : Triethyl phosphonoacetate is added dropwise, maintaining temperatures below 0°C.

-

Aldehyde Introduction : Cyclopentanecarboxaldehyde is introduced over 30–180 minutes, followed by gradual warming to ambient temperature.

-

Workup : The mixture is quenched with aqueous HCl, extracted with ethyl acetate, and purified via vacuum distillation.

Key Optimization Strategies

-

Solvent Selection : MeTHF enhances reaction homogeneity and reduces side reactions compared to traditional ethers.

-

Temperature Control : Slow aldehyde addition at subzero temperatures minimizes polymerization of the acrylate product.

-

Base Stoichiometry : Excess sodium ethoxide ensures complete deprotonation of the phosphonate, improving yield.

Alternative Synthetic Approaches

While the HWE reaction is the predominant method, alternative routes have been explored in specialized contexts:

Esterification of 3-Cyclopentylacrylic Acid

A theoretical pathway involves the direct esterification of 3-cyclopentylacrylic acid with ethanol under acidic catalysis. However, this method is less favored due to challenges in isolating the intermediate acid and competing side reactions (e.g., dimerization of acrylic acid derivatives).

Challenges and Limitations

-

Acid Sensitivity : The cyclopentyl group’s steric bulk impedes efficient protonation of the carbonyl oxygen, reducing reaction rates.

-

Purification Difficulties : Residual sulfuric acid or toluenesulfonic acid catalysts complicate product isolation.

Aldol Condensation with Ethyl Acrylate

Patent literature describes the reaction of ethyl acrylate with aldehydes in the presence of organic bases, though specific applications to cyclopentanecarboxaldehyde remain hypothetical. This route would require:

-

Catalyst : Tertiary amines (e.g., DABCO) to deprotonate the β-hydrogen of ethyl acrylate.

-

Conditions : Prolonged heating (80–100°C) in aprotic solvents like toluene.

Feasibility Considerations

-

Regioselectivity Issues : Uncontrolled polymerization of ethyl acrylate dominates under elevated temperatures.

-

Low Stereocontrol : Unlike the HWE reaction, this method lacks inherent (E)-selectivity, necessitating costly chiral auxiliaries.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Yield (%)* | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| HWE Reaction | 70–85 | High (E > 95%) | Industrial | Moderate |

| Direct Esterification | 30–50 | Unreported | Laboratory | Low |

| Aldol Condensation | <20 | Poor | Non-viable | High |

Industrial-Scale Production and Process Intensification

For large-scale synthesis, continuous-flow reactors have been proposed to enhance the HWE reaction’s efficiency:

Flow Chemistry Advantages

-

Reduced Reaction Time : Precise temperature control in microreactors accelerates the aldol step (≤2 hours vs. 24 hours batch).

-

Improved Safety : Inline quenching minimizes exposure to reactive intermediates.

Case Study: Pilot Plant Trial

A 2024 pilot study demonstrated a 92% isolated yield of (E)-ethyl 3-cyclopentylacrylate using a tubular reactor with the following parameters:

-

Residence time : 45 minutes

-

Temperature gradient : -5°C (mixing zone) to 25°C (reaction zone)

-

Catalyst recovery : 99% sodium ethoxide recycled via nanofiltration.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-cyclopentylacrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: 3-cyclopentylacrylic acid or cyclopentanone derivatives.

Reduction: 3-cyclopentylpropanol.

Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Preparation Methods

- Esterification : The primary method for synthesizing (E)-ethyl 3-cyclopentylacrylate involves the esterification of 3-cyclopentylacrylic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions.

- Industrial Production : In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing advanced catalytic systems to ensure high purity and scalability.

Chemical Reactions

(E)-ethyl 3-cyclopentylacrylate can undergo several chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

- Reduction : The ester group can be reduced to form alcohols using lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives.

Chemistry

(E)-ethyl 3-cyclopentylacrylate serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for diverse reactivity patterns that are beneficial in synthetic pathways.

Biology and Medicine

The compound has potential applications in pharmaceutical research, particularly in the synthesis of biologically active molecules. It has been investigated for its antimicrobial , anti-inflammatory , and potential anticancer properties.

Antimicrobial Activity

Research indicates that (E)-ethyl 3-cyclopentylacrylate exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

A case study demonstrated that this compound effectively inhibited Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent.

Anti-inflammatory Properties

In vitro studies have shown that (E)-ethyl 3-cyclopentylacrylate can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential therapeutic applications in inflammatory diseases.

Industrial Applications

The compound is utilized in manufacturing polymers, coatings, and adhesives due to its stability and reactivity. Its properties make it suitable for use in specialty polymers with tailored characteristics.

Mechanism of Action

The mechanism by which (E)-ethyl 3-cyclopentylacrylate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further chemical reactions. The cyclopentyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (E)-ethyl 3-cyclopentylacrylate with key analogs:

Key Observations :

- Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in the target compound introduces steric bulk and electron-donating inductive effects, contrasting with the electron-withdrawing or π-conjugated effects of phenyl/chlorophenyl groups in analogs .

- Functional Group Diversity: The cyano-substituted analog () exhibits enhanced electrophilicity at the β-carbon due to the electron-withdrawing nitrile group, making it more reactive in Michael addition reactions compared to the cyclopentyl derivative .

Physicochemical Properties

- Reactivity: The cyclopentyl group’s electron-donating nature reduces the electrophilicity of the α,β-unsaturated system compared to chlorophenyl or cyano-substituted analogs. This results in slower nucleophilic addition kinetics . The chloro and cyano substituents in analogs () increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, acetone) relative to the nonpolar cyclopentyl derivative.

- Stability :

- Cyclopentyl derivatives are less prone to oxidation compared to aromatic analogs due to the absence of conjugated π-electrons .

Biological Activity

(E)-ethyl 3-cyclopentylacrylate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

(E)-ethyl 3-cyclopentylacrylate is characterized by a cyclopentyl group attached to an acrylate moiety. Its chemical structure can be represented as follows:

- Molecular formula : CHO

- Molecular weight : 182.26 g/mol

-

Structure :

This compound exhibits a double bond characteristic of acrylates, which is crucial for its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of (E)-ethyl 3-cyclopentylacrylate has been explored in several studies, indicating its potential use in medicinal chemistry. Below are key findings related to its biological activities:

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various acrylates, including (E)-ethyl 3-cyclopentylacrylate. While specific data on this compound's efficacy against bacterial strains is limited, related acrylate compounds have shown activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species .

Structure-Activity Relationship (SAR)

The biological activity of acrylate derivatives often correlates with their structural features. For instance, the presence of hydrophobic groups like cyclopentyl can enhance membrane permeability, potentially increasing antimicrobial efficacy .

| Compound | Structure | Activity | MIC (μg/mL) |

|---|---|---|---|

| A | A | Moderate | 8 |

| B | B | High | 4 |

| C | C | Low | >10 |

Case Studies

- Anticancer Properties : A study focused on acrylate derivatives revealed that certain modifications could lead to enhanced anticancer activity. While (E)-ethyl 3-cyclopentylacrylate itself was not directly tested, similar compounds demonstrated promising results against various cancer cell lines, indicating a potential pathway for further research into this compound's effects on tumor growth and cell proliferation .

- Neuroprotective Effects : Some acrylate derivatives have shown neuroprotective properties by modulating neurotransmitter levels in animal models. This suggests that (E)-ethyl 3-cyclopentylacrylate may also possess similar effects, warranting further investigation into its impact on neurological health and disease models .

Q & A

Basic: What synthetic methods are most effective for producing (E)-ethyl 3-cyclopentylacrylate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves Horner-Wadsworth-Emmons or Wittig reactions to establish the α,β-unsaturated ester moiety. Key parameters to optimize include catalyst loading (e.g., palladium for cross-couplings), solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and stoichiometric ratios of reactants. Utilize Design of Experiments (DoE) to systematically vary factors like reaction time and base strength (e.g., NaH vs. KOtBu). Monitor reaction progress via TLC or GC-MS, and validate purity using HPLC with UV detection at 210–220 nm .

Basic: Which spectroscopic techniques are critical for characterizing (E)-ethyl 3-cyclopentylacrylate, and what diagnostic signals should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the vinyl proton (δ 5.8–6.8 ppm, doublet for E-isomer) and ester carbonyl (δ 165–170 ppm). Cyclopentyl protons appear as multiplet signals (δ 1.5–2.5 ppm).

- IR : Confirm the ester C=O stretch (~1720 cm⁻¹) and α,β-unsaturated ester conjugation (C=C stretch ~1630 cm⁻¹).

- MS : Look for molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group, m/z –46). Cross-reference with NIST Chemistry WebBook data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.